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Compound of Interest

Compound Name: (8,5-Dibromopyridin-2-yl)methanol

Cat. No.: B594590

(3,5-Dibromopyridin-2-yl)methanol is emerging as a crucial intermediate in medicinal
chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active
compounds. Its unique substitution pattern, featuring two bromine atoms and a hydroxymethyl
group on a pyridine ring, provides multiple reaction sites for structural elaboration, making it a
valuable tool for drug discovery and development professionals. This application note details
the synthesis of this key building block and explores its utility in the preparation of potential
therapeutic agents, particularly kinase inhibitors.

Synthesis of (3,5-Dibromopyridin-2-yl)methanol

The synthesis of (3,5-Dibromopyridin-2-yl)methanol can be achieved through a multi-step
process starting from the commercially available 3,5-dibromopyridine. The overall synthetic
strategy involves the introduction of a hydroxymethyl group at the 2-position of the pyridine
ring. A plausible and efficient route involves the conversion of 3,5-dibromopyridine to a
carboxylic acid or aldehyde intermediate, followed by reduction to the desired alcohol.

Protocol 1: Synthesis of 3,5-Dibromopyridine[1]

This protocol outlines the synthesis of the starting material, 3,5-dibromopyridine, from pyridine.
Materials:
e Pyridine

e Concentrated Sulfuric Acid (98%)
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e Thionyl Chloride

e Bromine

o Methanol

Procedure:

In a suitable reaction vessel, carefully add 100 g of pyridine to a mixture of 100 g of
concentrated sulfuric acid and 300 g of thionyl chloride.

e Heat the mixture to reflux.
e Over a period of 10 hours, add 550 g of bromine dropwise to the refluxing mixture.

 After the addition is complete, raise the temperature to 130°C and monitor the reaction until
the evolution of red-brown gas ceases.

o Perform steam distillation on the reaction mixture. The crude 3,5-dibromopyridine will
precipitate in the aqueous distillate.

o Collect the crude product. Dissolve the crude product in methanol and recrystallize to obtain
pure 3,5-dibromopyridine. The typical yield is approximately 82%.

Protocol 2: Synthesis of (3,5-Dibromopyridin-2-
yl)methanol via Grighard Reaction and Formylation

This protocol describes a potential route to introduce a formyl group at the 2-position, which
can then be reduced.

Materials:
e 3,5-Dibromopyridine
¢ Isopropylmagnesium chloride

e N,N-Dimethylformamide (DMF)
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Sodium borohydride

Methanol

Diethyl ether

Saturated aqueous ammonium chloride solution

Anhydrous magnesium sulfate
Procedure:

o Formation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert
atmosphere (e.g., argon), dissolve 3,5-dibromopyridine (1.0 eq.) in anhydrous diethyl ether.
Cool the solution to -10 °C. Slowly add a solution of isopropylmagnesium chloride (1.1 eq.) in
diethyl ether. Stir the mixture at this temperature for 1 hour.

» Formylation: Cool the reaction mixture to -78 °C and slowly add N,N-dimethylformamide (1.5
eg.). Allow the reaction to warm to room temperature and stir for 12 hours.

» Work-up and Aldehyde Isolation: Quench the reaction by the slow addition of a saturated
agueous ammonium chloride solution. Extract the product with diethyl ether. Dry the
combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to obtain crude 3,5-dibromopyridine-2-carboxaldehyde. Purify the crude
product by column chromatography.

e Reduction to the Alcohol: Dissolve the purified 3,5-dibromopyridine-2-carboxaldehyde (1.0
eg.) in methanol. Cool the solution in an ice bath and add sodium borohydride (1.5 eq.)
portion-wise. Stir the reaction mixture at room temperature for 2 hours.

e Final Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate.
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure to yield (3,5-Dibromopyridin-2-yl)methanol.

Application in the Synthesis of Kinase Inhibitors

The 3,5-dibromopyridine scaffold is a privileged structure in the design of kinase inhibitors. The
bromine atoms serve as versatile handles for introducing various substituents through cross-
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coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
The 2-hydroxymethyl group can participate in hydrogen bonding interactions within the kinase
active site or serve as a point for further functionalization.

Derivatives of (3,5-Dibromopyridin-2-yl)methanol can be designed to target a variety of
kinases implicated in diseases like cancer. For instance, substitution at the 3- and 5-positions
with different aryl or heteroaryl groups can modulate the selectivity and potency of the resulting
inhibitors.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the diversification of the (3,5-Dibromopyridin-2-
yl)methanol core.

Materials:

(3,5-Dibromopyridin-2-yl)methanol

Aryl- or heteroaryl-boronic acid

Palladium catalyst (e.g., Pd(PPhs)a)

Base (e.g., K2COs or Cs2CO03)

Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:

 In areaction vessel, combine (3,5-Dibromopyridin-2-yl)methanol (1.0 eq.), the desired
boronic acid (1.1 to 2.2 eq.), palladium catalyst (0.05-0.1 eq.), and base (2.0-3.0 eq.).

e Add the degassed solvent system.

e Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to
120 °C until the starting material is consumed (monitored by TLC or LC-MS).

e Cool the reaction mixture to room temperature and perform an aqueous work-up.
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o Extract the product with an organic solvent (e.g., ethyl acetate).

e Dry the combined organic layers, concentrate, and purify the product by column
chromatography.

Quantitative Data Summary

While specific quantitative data for the biological activity of derivatives directly synthesized from
(3,5-Dibromopyridin-2-yl)methanol are not extensively available in the public domain, the
following table summarizes the anticancer activity of related substituted pyridine derivatives to
illustrate the potential of this scaffold.

Compound Class Target/Cell Line Activity (ICso/ECso) Reference
3,5-Disubstituted )

o c-Met kinase <1.0nM [1]
quinolines
3-Amino-5-

o ) T/C values up to

bromopyridine L1210 leukemia N/A

o 255%
derivatives
Pyridine-based PIM-1
e MCF-7, HepG2 0.5 uM, 5.27 uM [2]
inhibitors
4-

] 91-92% inhibition at

(Arylaminomethyl)ben  EGFR [3]

] o 10 nM
zamide derivatives

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the synthetic workflow for (3,5-Dibromopyridin-2-
yl)methanol and a conceptual signaling pathway that could be targeted by its derivatives.

4

3,5-Dibromopyridine-2-carboxaldehyde (3,5-Dibromopyridin-2-yl)methanol

5 1 Grignard Reagent Formation Formylation
3,5-Dibromopyridine (+ i-PrMgCl) >+ DMR)
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Caption: Synthetic workflow for (3,5-Dibromopyridin-2-yl)methanol.
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Caption: Conceptual kinase signaling pathway targeted by derivatives.

Conclusion

(3,5-Dibromopyridin-2-yl)methanol is a valuable and versatile building block in medicinal
chemistry. Its straightforward, albeit multi-step, synthesis provides access to a scaffold ripe for
diversification. The strategic placement of reactive handles allows for the systematic
exploration of chemical space, particularly in the development of kinase inhibitors. The
protocols and conceptual frameworks presented here are intended to guide researchers in
harnessing the potential of this compound for the discovery of novel therapeutic agents.
Further exploration of its applications is warranted and expected to yield a new generation of
bioactive molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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